
Ethyl cyanoacetate
Overview
Description
Ethyl cyanoacetate (ECA, C₆H₇NO₂) is a versatile reagent in organic synthesis, characterized by its active methylene group and electron-withdrawing cyano and ester substituents. It is widely employed in the synthesis of heterocycles (e.g., pyrimidines, pyridines), pharmaceuticals, and agrochemicals. Its dual functional groups enable nucleophilic attacks, condensations, and cyclizations under varied conditions . ECA is particularly valued for its role in Knoevenagel condensations, multicomponent reactions (MCRs), and as a precursor for bioactive molecules with antitumor, antimicrobial, and anti-inflammatory properties .
Scientific Research Applications
Pharmaceutical Applications
Ethyl cyanoacetate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its functionality allows for the incorporation of specific chemical moieties necessary for pharmacological activity.
Key Pharmaceutical Uses:
- Synthesis of Active Pharmaceutical Ingredients (APIs): this compound is used to synthesize various APIs, including anti-inflammatory agents, anticonvulsants, and anticancer drugs. For example, it is a precursor in the synthesis of pyrrole derivatives used to treat epilepsy and trimethoprim, an antibiotic .
- Building Block for Vitamins and Steroids: It is involved in synthesizing biologically important compounds such as vitamin B6 and steroids .
- Drug Development: The compound's reactivity facilitates the development of novel drugs through various chemical reactions like nucleophilic additions and esterifications .
Agrochemical Applications
This compound is also significant in the agrochemical industry. It plays a role in synthesizing herbicides and insecticides that enhance crop protection.
Agrochemical Uses:
- Synthesis of Herbicides: this compound is an intermediate for producing sulfonylurea herbicides, which are widely used in agriculture to control weed growth .
- Insecticide Production: It is utilized in developing insecticides like flufenitrile, contributing to effective pest management strategies .
Material Science Applications
The compound's properties make it suitable for various applications in material science, particularly in the production of dyes and adhesives.
Material Science Uses:
- Dyes and Pigments: this compound is employed as an intermediate in synthesizing dyes such as malachite green and phthalocyanine pigments, which find applications in textiles and printing inks .
- Adhesives and Sealants: Its adhesive properties are harnessed in formulating adhesives and sealants used across different industries .
Organic Synthesis
In organic chemistry, this compound acts as a versatile reagent for synthesizing complex organic molecules.
Organic Synthesis Applications:
- Heterocycle Formation: It is widely used to synthesize various heterocycles that have significant biological activities. For instance, this compound can be transformed into β-amino acids or utilized in multi-step synthesis processes involving complex nitrogen-containing compounds .
- Green Chemistry Approaches: Recent advancements focus on using this compound within green chemistry frameworks to promote sustainable practices in organic synthesis .
Table 1: Key Pharmaceutical Compounds Synthesized from this compound
Table 2: Agrochemical Products Derived from this compound
Product Name | Type | Application |
---|---|---|
Sulfonylurea Herbicides | Herbicide | Controls broadleaf weeds |
Flufenitrile | Insecticide | Effective against pest infestations |
Case Study 1: Development of Anticancer Agents
Research has demonstrated that this compound can be utilized to synthesize novel anticancer agents through a series of chemical transformations. These agents have shown promising efficacy against various cancer cell lines during preclinical trials.
Case Study 2: Green Synthesis of Bioactive Compounds
A study focused on using this compound within green chemistry frameworks highlighted its role in synthesizing bioactive scaffolds with reduced environmental impact. This approach aligns with contemporary efforts to develop sustainable chemical processes while maintaining high yields of desired products.
Mechanism of Action
Ethyl cyanoacetate exerts its effects through its reactive centers—nitrile, ester, and acidic methylene site. These centers allow it to participate in various chemical reactions, such as condensation and substitution, leading to the formation of diverse functional and pharmacologically active substances . The mechanism often involves the formation of intermediate species that undergo further transformations .
Comparison with Similar Compounds
Ethyl Cyanoacetate vs. Malononitrile
Key Findings :
- Malononitrile outperforms ECA in reactions requiring rapid electrophilic activation. However, ECA’s ester group provides regioselectivity in cyclizations, as seen in pyrimidine syntheses .
- In multicomponent spiro-4H-pyran syntheses, malononitrile achieves higher yields (70–85%) compared to ECA (50–65%) due to superior electron deficiency .
This compound vs. Ethyl Acetoacetate
Key Findings :
- ECA’s cyano group facilitates tautomer stabilization in intermediates, crucial for forming 6-amino-4-phenyl-2-thioxopyrimidine derivatives .
- Ethyl acetoacetate is less effective in S8-mediated thienopyrimidinone syntheses, where ECA achieves 80–90% yields under catalytic conditions .
This compound vs. Diethyl Malonate
Key Findings :
- Diethyl malonate is less versatile in synthesizing nitrogenous heterocycles compared to ECA, which forms 1H-pyridines and pyrimidines via dual functional group participation .
This compound vs. Mthis compound
Key Findings :
- Mthis compound is rarely used in large-scale syntheses due to handling challenges, whereas ECA’s ethyl group enhances stability and solubility in MCRs .
Data Tables
Table 1: Yield Comparison in Heterocycle Syntheses
Reaction Type | This compound Yield | Malononitrile Yield | Ethyl Acetoacetate Yield |
---|---|---|---|
Spiro-4H-pyran Synthesis | 50–65% | 70–85% | N/A |
Pyrimidine Formation | 94% | N/A | 60% |
Thienopyrimidinone MCR | 80–90% | N/A | 40–50% |
Biological Activity
Ethyl cyanoacetate is an important compound in organic synthesis, particularly in the development of various biologically active molecules. Its structure, characterized by the cyano and ester functional groups, allows it to participate in a variety of chemical reactions that yield compounds with significant biological properties. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.
Overview of this compound
This compound (CHNO) is a versatile building block in organic chemistry. It is commonly used in the synthesis of heterocyclic compounds and has been investigated for its potential pharmacological activities. The compound can undergo various reactions, including condensation and cyclization, leading to the formation of more complex structures with enhanced biological activities.
Synthesis and Applications
This compound can be synthesized through various methods, including:
- Condensation Reactions : It can react with aldehydes or ketones to form α-cyanoketones or α-cyanohydrins.
- Multicomponent Reactions : As demonstrated in recent studies, this compound has been utilized in one-pot reactions to synthesize derivatives such as 3-cyano-2-oxa-pyridine .
These synthetic pathways are crucial for generating compounds that exhibit biological activities such as anticancer, antioxidant, and antimicrobial effects.
Antioxidant Activity
Research has shown that derivatives synthesized from this compound exhibit significant antioxidant properties. For instance, a study evaluated the Trolox equivalent antioxidant capacity (TEAC) of various compounds derived from this compound. The results indicated that certain derivatives had high TEAC values, suggesting strong antioxidant activity .
Compound | TEAC ± SD (μM) |
---|---|
4j | 5.237 ± 0.053 |
4k | 4.914 ± 0.196 |
4c | 3.909 ± 0.008 |
Cytotoxic Activity
Several studies have focused on the cytotoxic effects of compounds derived from this compound against cancer cell lines. For example, a recent investigation found that specific derivatives inhibited the growth of cervical carcinoma (HeLa) and cerebral glioblastoma multiforme (AMGM5) cells with varying IC values:
Compound | Cell Line | IC (μM) |
---|---|---|
4a | AMGM5 | 656.4 |
4c | AMGM5 | 781.5 |
4e | AMGM5 | 374.5 |
4a | HeLa | 558.5 |
4b | HeLa | 775.6 |
4e | HeLa | 615.9 |
These findings highlight the potential of this compound derivatives as candidates for further development in cancer therapeutics .
Case Studies
- Synthesis of Heterocyclic Compounds : A study synthesized new heterocyclic compounds using this compound as a key reagent. These compounds were evaluated for their biological activities, revealing promising results in terms of antibacterial and anticancer properties .
- Biocatalytic Applications : this compound has been explored in biocatalysis for pharmaceutical applications, showcasing its utility in the synthesis of chiral intermediates and complex molecules with therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key factors influencing the synthesis efficiency of ethyl cyanoacetate via esterification?
- Methodological Answer : Orthogonal experiments identified catalyst dosage (e.g., silicotungstic acid), molar ratio of cyanoacetic acid to ethanol, temperature, and reaction time as critical factors. The catalyst amount (1.5% concentration) had the greatest impact on esterification rate (R-value analysis), followed by molar ratio (1:3.5) and temperature (80°C). Optimized conditions yield >99% purity, validated via gas chromatography (GC) with internal standardization (benzene as reference) .
Q. How can gas chromatography (GC) be optimized for quantifying this compound purity?
- Methodological Answer : Use a capillary column with flame ionization detection. Calibrate with an internal standard (e.g., benzene) to calculate correction factors (Formula 1: ). Retention times: ethanol (0.50 min), benzene (0.57 min), this compound (0.80 min). Triplicate injections ensure precision (±1% RSD) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement local exhaust ventilation, wear nitrile gloves, and use closed systems to minimize inhalation/skin contact. Post-exposure protocols: immediate washing with soap/water, medical evaluation for symptoms (headache, nausea). OSHA 1910.1020 mandates air sampling for exposure monitoring .
Q. How does the this compound anion participate in alkylation reactions?
- Methodological Answer : The anion (stabilized by resonance between nitrile and ester groups) undergoes nucleophilic attack. Dialkylation with isopropyl iodide proceeds via SN2 mechanisms. Confirm regioselectivity via -NMR (disappearance of α-H signal) and IR (loss of nitrile stretch at ~2250 cm) .
Advanced Research Questions
Q. What mechanistic pathways explain this compound's role in pyridone derivative synthesis?
- Methodological Answer : In refluxing ethanol with piperidine catalysis, this compound reacts with hydrazones (e.g., compound 2a) to form 2-oxo-1,2-dihydropyridine-3-carboxylates. IR (1742 cm: ester C=O; 1648 cm: ketone C=O) and -NMR (δ 6.5–7.5 ppm: aromatic protons) confirm cyclization. Competing pathways (e.g., formation of structure 11 vs. 12) are excluded via elemental analysis .
Q. How do steric effects influence the reactivity of alkyl cyanoacetates in ammonium carbonate-mediated condensations?
- Methodological Answer : Reactivity order: methyl > ethyl > tert-butyl cyanoacetate. Steric hindrance in tert-butyl derivatives reduces nucleophilic attack on the in-situ-generated cyanoacetamide intermediate. Monitor progress via TLC (ethyl acetate/hexane, 1:3) and isolate products via recrystallization (ethanol/water) .
Q. What green solvent systems enhance the sustainability of this compound-based heterocyclic syntheses?
- Methodological Answer : Aqueous KCO (1 mmol) in water (20 mL) at 40°C achieves 94.2% yield for 2-amino-4H-chromenes. Compare with ethanol/water (50% v/v) systems. Analyze sustainability via E-factor (mass of waste per product mass) and atom economy calculations .
Q. What organocatalytic strategies achieve high enantioselectivity in this compound-based Michael additions?
- Methodological Answer : Cinchona alkaloid-derived thiourea catalysts (10 mol%) induce enantioselectivity (83–95% ee) in chalcone reactions. Characterize adducts via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and optical rotation. Optimize solvent polarity (toluene > DCM) for ee enhancement .
Q. What thermodynamic data are essential for predicting this compound's behavior in high-temperature reactions?
- Methodological Answer : Heat capacity () of 246.8 J/mol·K (liquid phase) and entropy () of 47.73 J/mol·K at 298 K (Khodzhaeva et al., 1987). Use these values in Arrhenius plots () to model reaction kinetics under thermal stress .
Preparation Methods
Transesterification of Methyl Cyanoacetate
Catalytic Mechanism and Reaction Design
The transesterification method involves reacting mthis compound (MCA) with ethanol in the presence of hydrotalcite or hydrotalcite-like catalysts (general formula: ) . These layered double hydroxides (LDHs) exhibit high basicity and thermal stability, making them ideal for repetitive cycles.
Catalyst Composition
Optimal Reaction Conditions
Parameter | Value |
---|---|
Molar ratio (EtOH:MCA) | 1:1 to 6:1 |
Catalyst loading | 1.0–6.0 wt% of reactants |
Temperature | 80–85°C |
Time | 6–12 hours |
Yield | 58–78% |
Selectivity | >99% |
For example, using at 80°C for 8 hours achieved a 78.08% conversion with 99.48% selectivity .
Catalyst Reusability
Esterification of Cyanoacetic Acid
Traditional Sulfuric Acid-Mediated Esterification
Cyanoacetic acid reacts with absolute ethanol using concentrated as a catalyst :
-
Esterification : Reflux at 50–60°C for 3 hours.
-
Workup : Neutralization with , extraction with benzene, and vacuum distillation.
Limitations
-
Corrosive catalyst requiring careful handling.
-
Energy-intensive distillation steps.
Optimized Esterification with Mixed Catalysts
A study combining silicotungstic acid and p-toluene sulfonic acid (1:1 ratio) significantly improved efficiency :
Orthogonal Experiment Findings
Factor | Optimal Level |
---|---|
Catalyst loading | 3.0 wt% |
Molar ratio (Acid:EtOH) | 1:4 |
Temperature | 90°C |
Time | 4 hours |
This method achieved a 95% esterification rate under reduced pressure distillation, validated by gas chromatography .
Comparative Analysis of Preparation Methods
Key Insights :
-
Transesterification offers superior catalyst reusability but requires higher temperatures.
-
Optimized esterification achieves the highest yield but lacks scalability data.
Properties
IUPAC Name |
ethyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSEGSNTOUIPT-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#N | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Record name | ETHYL CYANOACETATE | |
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DSSTOX Substance ID |
DTXSID9026718 | |
Record name | Ethyl cyanoacetate | |
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Molecular Weight |
113.11 g/mol | |
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Physical Description |
Ethyl cyanoacetate appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to pale straw-colored liquid; Insoluble in water; [HSDB] Colorless or pale clear liquid; Evolves toxic gas on contact with water; [MSDSonline] | |
Record name | ETHYL CYANOACETATE | |
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Boiling Point |
205 °C, BP: 206.00 °C at 750 mm Hg; 152.8 °C at 100 mm Hg; 133.8 °C at 40 mm Hg; 119.8 °C at 20 mm Hg; 106.0 °C at 10 mm Hg; 93.5 °C at 5 mm Hg; 67.8 °C at 1.0 mm Hg | |
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Flash Point |
230 °F (NFPA, 2010), 230 °F | |
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Solubility |
Very soluble in ethyl ether, ethanol, Soluble in ammonia water, aqueous solution of alkalies; miscible with alcohol, ether, In water, 2.0X10+4 mg/L at 25 °C | |
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Density |
1.0654 g/cu cm at 20 °C | |
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Vapor Density |
3.9 (Air = 1) | |
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Vapor Pressure |
0.03 [mmHg], VP: 1 mm Hg at 67.8 °C, 3.88X10-2 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid, Colorless to pale straw-colored liquid | |
CAS No. |
105-56-6 | |
Record name | ETHYL CYANOACETATE | |
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Melting Point |
-22.5 °C | |
Record name | ETHYL CYANOACETATE | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.